molecular formula C12H11Cl2N3O B15174395 2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol CAS No. 920512-02-3

2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol

Cat. No.: B15174395
CAS No.: 920512-02-3
M. Wt: 284.14 g/mol
InChI Key: VNPKDCYYDIMMJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol is a complex organic compound that features both amino and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol typically involves multiple steps, starting with the preparation of the 3,6-dichloropyridin-2-ylamine intermediate. This intermediate is then reacted with 2-amino-5-hydroxybenzylamine under controlled conditions to form the final product. Common reagents used in these reactions include sodium hydroxide, ethanol, and methanol .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
  • 5-Amino-2-chloropyridine
  • 2-Amino-3,5-dichloropyridine

Uniqueness

Compared to similar compounds, 2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol is unique due to its specific substitution pattern and the presence of both amino and phenol groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

920512-02-3

Molecular Formula

C12H11Cl2N3O

Molecular Weight

284.14 g/mol

IUPAC Name

2-amino-5-[[(3,6-dichloropyridin-2-yl)amino]methyl]phenol

InChI

InChI=1S/C12H11Cl2N3O/c13-8-2-4-11(14)17-12(8)16-6-7-1-3-9(15)10(18)5-7/h1-5,18H,6,15H2,(H,16,17)

InChI Key

VNPKDCYYDIMMJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC2=C(C=CC(=N2)Cl)Cl)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.